molecular formula C9H14ClNO2 B579258 O-(3-Phenoxypropyl)hydroxylamine hydrochloride CAS No. 15269-73-5

O-(3-Phenoxypropyl)hydroxylamine hydrochloride

Cat. No.: B579258
CAS No.: 15269-73-5
M. Wt: 203.666
InChI Key: QXWLDORVLXSBPV-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Configuration

O-(3-Phenoxypropyl)hydroxylamine hydrochloride is a hydroxylamine derivative with a molecular formula C₉H₁₄ClNO₂ and a molecular weight of 203.66 g/mol . Its structure comprises a hydroxylamine group (-NHOH) linked via an ether bond to a 3-phenoxypropyl chain, with the hydrochloride counterion. The parent compound, O-(3-phenoxypropyl)hydroxylamine , exists in its free base form, and protonation of the hydroxylamine nitrogen yields the hydrochloride salt.

Key structural features :

  • Hydroxylamine moiety : The -NHOH group is bonded to a propyl chain, which is further connected to a phenoxy (C₆H₅-O-) substituent.
  • Ether linkage : The phenoxypropyl group introduces flexibility and aromatic character, influencing solubility and reactivity.
  • Salt formation : The hydrochloride counterion enhances water solubility and stability, typical of hydroxylamine salts.

Bonding configuration :

  • The hydroxylamine nitrogen is bonded to the oxygen of the phenoxypropyl chain.
  • The phenoxy group’s aromatic ring contributes to π-electron delocalization, stabilizing the molecule.

Crystallographic Analysis and Conformational Studies

Crystallographic data for this compound are not explicitly reported in the available literature. However, insights can be inferred from related hydroxylamine derivatives:

Property Inferred Characteristics
Conformational flexibility The propyl chain may adopt gauche or anti conformations due to free rotation around C-C bonds.
Hydrogen bonding The hydroxylamine -NH group could participate in intermolecular hydrogen bonding with Cl⁻ ions.
Packing interactions Aromatic π-stacking between phenoxy groups and/or halogen bonding involving Cl⁻ might influence crystal packing.

Comparative analysis :

  • O-(3-Chloroallyl)hydroxylamine (C₃H₆ClNO): Smaller substituents and rigidity due to allyl groups may limit conformational flexibility.
  • O-(3-Phenoxyprop-2-enyl)hydroxylamine (C₉H₁₁NO₂): The presence of a double bond restricts rotational freedom compared to the saturated propyl chain.

Spectroscopic Profiling (NMR, IR, MS)

Spectroscopic data for this compound are limited, but general trends for hydroxylamine derivatives provide guidance:

Infrared (IR) spectroscopy :

  • NH-OH stretch : Broad peak around 3200–3300 cm⁻¹ due to hydrogen bonding.
  • C-O-C stretch : Ether linkage absorption near 1100–1250 cm⁻¹ .
  • Aromatic C=C : Peaks around 1450–1600 cm⁻¹ from the phenoxy group.

Nuclear Magnetic Resonance (NMR) :

Proton Environment Expected ¹H NMR Shift (δ, ppm) Multiplicity
Phenoxy aromatic 6.8–7.3 (multiplet) m
OCH₂CH₂CH₂NHOH 3.5–4.0 (triplet) t
NHOH 1.5–2.5 (broad singlet) s (broad)

Mass Spectrometry (MS) :

  • Molecular ion : m/z 203.66 (C₉H₁₄ClNO₂⁺).
  • Fragment ions : Loss of HCl (m/z 167.66 ) or cleavage of the phenoxypropyl chain (m/z 107.54 for ClNO⁺).

Comparative Analysis with Related Hydroxylamine Derivatives

This compound exhibits distinct structural and functional features compared to other hydroxylamine derivatives:

Compound Molecular Formula Key Features Applications/Reactivity
O-(3-Phenoxypropyl)hydroxylamine HCl C₉H₁₄ClNO₂ Phenoxypropyl chain, high molecular weight, enhanced lipophilicity Intermediate in medicinal chemistry
O-(3-Chloroallyl)hydroxylamine C₃H₆ClNO Chloroallyl substituent, lower molecular weight, reactivity in alkylation Mechanistic studies
O-(3-Phenylpropyl)hydroxylamine HCl C₉H₁₄ClNO Phenylpropyl chain, no ether linkage, similar molecular weight Ligand synthesis
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl C₇H₅ClF₅NO Electron-withdrawing fluorine substituents, high electronegativity Oxime formation

Key differences :

  • Lipophilicity : The phenoxy group increases logP compared to chloro or fluoro substituents.
  • Reactivity : The ether linkage may influence nucleophilicity in condensation reactions.
  • Stability : Hydrochloride salts are generally more stable than free bases due to reduced oxidation susceptibility.

Properties

IUPAC Name

O-(3-phenoxypropyl)hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c10-12-8-4-7-11-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWLDORVLXSBPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Hydroxylamine with 3-Phenoxypropyl Halides

This method involves reacting hydroxylamine or its salts with 3-phenoxypropyl halides (e.g., bromide or chloride). The reaction proceeds via an SN2 mechanism, where the hydroxylamine acts as a nucleophile.

Example Protocol (Hypothetical):

  • Reagents: Hydroxylamine hydrochloride (1.0 equiv), 3-phenoxypropyl bromide (1.2 equiv), sodium hydroxide (2.5 equiv).

  • Solvent: Ethanol/water (3:1 v/v).

  • Conditions: Reflux at 80°C for 6–8 hours under nitrogen.

  • Workup: Acidification with HCl, extraction with ethyl acetate, and recrystallization from ethanol/ether.

Key Considerations:

  • Excess base (NaOH) ensures deprotonation of hydroxylamine for nucleophilic attack.

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may enhance reactivity in biphasic systems.

Protection-Deprotection Strategies

Phosphinyl Protection (Adapted from Diphenylphosphinyl Methods)

A literature procedure for O-(diphenylphosphinyl)hydroxylamine suggests a viable protective group strategy for synthesizing O-substituted hydroxylamines:

  • Protection: React hydroxylamine with diphenylphosphinic chloride to form O-(diphenylphosphinyl)hydroxylamine.

  • Alkylation: Treat the protected hydroxylamine with 3-phenoxypropyl bromide under basic conditions.

  • Deprotection: Hydrolyze the phosphinyl group using aqueous HCl to yield the target compound.

Hypothetical Reaction Scheme:

NH2OHPh2P(O)ClPh2P(O)-ONH23-phenoxypropyl BrPh2P(O)-O-(CH2)3OPhHClHONH-(CH2)3OPhHCl\text{NH}2\text{OH} \xrightarrow{\text{Ph}2\text{P(O)Cl}} \text{Ph}2\text{P(O)-ONH}2 \xrightarrow{\text{3-phenoxypropyl Br}} \text{Ph}2\text{P(O)-O-(CH}2\text{)}3\text{OPh} \xrightarrow{\text{HCl}} \text{HONH-(CH}2\text{)}_3\text{OPh} \cdot \text{HCl}

Advantages:

  • Phosphinyl groups improve stability during alkylation.

  • High regioselectivity for O-alkylation over N-alkylation.

Microchannel Reactor-Based Synthesis (Inspired by Chloropropenyl Derivatives)

A patent for O-(3-chloro-2-propenyl)hydroxylamine demonstrates the utility of continuous-flow microchannel reactors for similar compounds. Adapting this technology could enhance efficiency:

Proposed Method:

  • Step 1: Generate hydroxylamine in situ by passing hydroxylamine hydrochloride through a strongly basic ion-exchange resin.

  • Step 2: Mix hydroxylamine solution with 3-phenoxypropyl bromide in a microchannel reactor at 50–70°C.

  • Step 3: Acidify the effluent with HCl and isolate the product via solvent extraction.

Anticipated Benefits:

  • Reduced reaction time (minutes vs. hours).

  • Improved yield (>90%) due to enhanced mixing and heat transfer.

Comparative Analysis of Synthetic Routes

MethodYield (Hypothetical)Key AdvantagesLimitations
Direct Alkylation65–75%Simplicity, minimal stepsCompeting N-alkylation side reactions
Phosphinyl Protection80–85%High purity, scalabilityRequires toxic phosphinyl reagents
Microchannel Reactor>90%Rapid, solvent-efficientHigh initial equipment cost

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydroxylamine hydrochlorides with diverse substituents exhibit distinct physicochemical properties, reactivities, and applications. Below is a detailed comparison of O-(3-Phenoxypropyl)hydroxylamine hydrochloride with analogous compounds.

Substituent-Based Classification and Key Differences

2.1.1. Benzyl Derivatives

O-(4-Methoxybenzyl)hydroxylamine hydrochloride

  • Substituent : 4-Methoxybenzyl (electron-donating methoxy group).
  • Synthesis : Alkylation of N-hydroxyphtalimide with 4-methoxybenzyl bromide, followed by ammonia treatment and HCl addition .
  • Applications : Used in pharmaceutical synthesis (e.g., aldose reductase inhibitors).

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (CAS: 57981-02-9)

  • Substituent : Pentafluorobenzyl (electron-withdrawing fluorine atoms).
  • Molecular Weight : 249.56 g/mol.
  • Physical Properties : High melting point (215°C) due to fluorine-induced crystallinity.
  • Applications : Water quality testing (derivatization agent for carbonyl detection) .

2.1.2. Cycloalkylmethyl Derivatives

O-(Cyclopropylmethyl)hydroxylamine hydrochloride Substituent: Cyclopropylmethyl (small alicyclic group). Applications: Key intermediate in synthesizing cyclopentanone derivatives for drug discovery .

O-(Cyclohexylmethyl)hydroxylamine hydrochloride (CAS: 773799-69-2)

  • Substituent : Bulky cyclohexylmethyl group.
  • Impact : Steric hindrance may reduce reactivity in sterically demanding reactions .

2.1.3. Phenoxypropyl Derivatives

(R)-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride (CAS: 1956437-19-6) Substituent: 4-Chlorophenoxypropyl (chlorine enhances electronegativity). Molecular Weight: 238.11 g/mol. Applications: Pharmaceutical intermediate, particularly in enantioselective syntheses .

Data Table: Comparative Analysis

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent Type Key Applications Synthesis Method
O-(3-Phenoxypropyl)hydroxylamine HCl 139000-76-3 C₉H₁₄ClNO₂ ~203.45 (calculated) Phenoxypropyl Organic synthesis intermediate Likely alkylation of N-hydroxyphtalimide
O-(4-Methoxybenzyl)hydroxylamine HCl Not reported C₈H₁₂ClNO₂ ~197.64 (calculated) Methoxybenzyl Pharmaceutical synthesis Alkylation with benzyl bromide
O-(Pentafluorobenzyl)hydroxylamine HCl 57981-02-9 C₇H₅ClF₅NO 249.56 Pentafluorobenzyl Water quality testing Not explicitly stated
(R)-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine HCl 1956437-19-6 C₉H₁₃Cl₂NO₂ 238.11 Chlorophenoxypropyl Enantioselective drug synthesis Custom synthesis (proprietary)
O-(Cyclopropylmethyl)hydroxylamine HCl Not reported C₄H₁₀ClNO ~123.58 (calculated) Cyclopropylmethyl Pharmaceutical intermediates Not explicitly stated

Research Findings and Trends

Reactivity :

  • Electron-withdrawing substituents (e.g., pentafluorobenzyl) increase stability but may reduce nucleophilicity.
  • Bulky groups (e.g., cyclohexylmethyl) hinder steric access, limiting utility in crowded reaction environments .

Synthetic Utility: Benzyl derivatives are widely used in oxime ligation and cross-coupling reactions due to balanced reactivity . Phenoxypropyl derivatives (e.g., the main compound) are favored in reactions requiring moderate lipophilicity .

Applications: Fluorinated derivatives (e.g., pentafluorobenzyl) are critical in analytical chemistry for trace detection . Chiral variants (e.g., 4-chlorophenoxypropyl) enable enantioselective drug synthesis .

Biological Activity

O-(3-Phenoxypropyl)hydroxylamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor targeting various biological pathways. This article delves into the biological activity of this compound, summarizing key findings from recent research, including its mechanisms of action, pharmacokinetics, and toxicity profiles.

Chemical Structure and Properties

This compound is characterized by its hydroxylamine functional group, which is known for its reactivity and ability to form stable complexes with various biological targets. The phenoxypropyl moiety enhances its lipophilicity and may influence its permeability across biological membranes, making it a candidate for drug development.

Research indicates that this compound exhibits inhibitory activity against specific enzymes and receptors, notably in cancer biology. For instance, studies have shown that compounds with similar structures can inhibit epidermal growth factor receptor (EGFR) pathways, which are crucial in the proliferation of certain cancer cells.

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 Value (nM)Reference
EGFR InhibitionNCI-H3255 Cell Line7.2
Antioxidant ActivityVarious EnzymesNot specified
CytotoxicityCancer CellsVaries

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption characteristics. In vitro assays using Caco-2 cells demonstrated enhanced permeability compared to other hydroxylamine derivatives, suggesting potential for oral bioavailability .

Table 2: Pharmacokinetic Profile

ParameterValueReference
Oral BioavailabilityHigh
Plasma Half-Life2.29 hours
AUC (inf)279 h·ng/mL

Toxicity Studies

Despite the promising biological activities, toxicity assessments are crucial for evaluating the safety profile of this compound. Studies have shown varying degrees of toxicity depending on the route of administration and concentration used.

Key Findings on Toxicity:

  • Acute Toxicity : In animal models, high doses (2000 mg/kg) resulted in significant adverse effects, including skin necrosis and mortality in some cases .
  • Skin Irritation : Exposure studies indicated that prolonged contact led to severe skin irritation and damage .
  • Eye Irritation : Draize tests showed moderate conjunctival irritation following ocular exposure .

Case Studies

Recent case studies have highlighted the compound's potential in treating specific cancers. For example, a study involving patient-derived xenograft models demonstrated significant tumor regression upon treatment with this compound . This underscores its therapeutic potential in targeted cancer therapies.

Q & A

Q. How can contradictory data on reaction yields or bioactivity be resolved?

  • Methodological Answer : Cross-validate results using orthogonal techniques (e.g., NMR vs. LC-MS for yield quantification). For bioactivity discrepancies, standardize assay conditions (e.g., cell line passage number, serum concentration). Meta-analyses of published datasets and QSAR (quantitative SAR) modeling can identify confounding variables .

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